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molecular formula C15H22N2OS B8442751 5-Amino-2,3-dihydro-N,N-dipropyl-3-benzothiophencarboxamide

5-Amino-2,3-dihydro-N,N-dipropyl-3-benzothiophencarboxamide

Cat. No. B8442751
M. Wt: 278.4 g/mol
InChI Key: JJVRJLMUWQUDQR-UHFFFAOYSA-N
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Patent
US04847254

Procedure details

30 g of 5-amino-N,N-dipropyl-3-benzothiophencarboxamide were dissolved in 250 ml of dry methanol. 15 g of magnesium turnings were added (eventually activated by addition of a few drops of 1,2-dibromoethane). The mixture was stirred at 30°-35° C. for 4 hours with periodically cooling to keep the temperature down. 2 l of a saturated ammonium chloride solution were added and the product extracted with ethyl acetate. The organic phase was separated, washed with water, dried (MgSO4) and the solvent evaporated. Isopropyl ether was added, and by cooling the title compound precipitated and was filtered off. Yield: 20 g. M.P. 100° C.
Name
5-amino-N,N-dipropyl-3-benzothiophencarboxamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[C:7]([C:10]([N:12]([CH2:16][CH2:17][CH3:18])[CH2:13][CH2:14][CH3:15])=[O:11])[C:6]=2[CH:19]=1.[Mg].[Cl-].[NH4+]>CO.BrCCBr>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH2:8][CH:7]([C:10]([N:12]([CH2:16][CH2:17][CH3:18])[CH2:13][CH2:14][CH3:15])=[O:11])[C:6]=2[CH:19]=1 |f:2.3|

Inputs

Step One
Name
5-amino-N,N-dipropyl-3-benzothiophencarboxamide
Quantity
30 g
Type
reactant
Smiles
NC=1C=CC2=C(C(=CS2)C(=O)N(CCC)CCC)C1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 30°-35° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with periodically cooling
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Isopropyl ether was added
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the title compound
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1C=CC2=C(C(CS2)C(=O)N(CCC)CCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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